N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
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Overview
Description
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a methoxyphenyl group, a tetrahydroisoquinoline sulfonyl group, and a benzamide moiety
Preparation Methods
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture.
Introduction of the methoxyphenyl group: This step involves the substitution of the oxadiazole ring with a methoxyphenyl group using appropriate reagents and conditions.
Formation of the tetrahydroisoquinoline sulfonyl group: This can be achieved by reacting tetrahydroisoquinoline with sulfonyl chloride under suitable conditions.
Coupling with benzamide: The final step involves coupling the intermediate product with benzamide to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity . This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can be compared with other similar compounds, such as:
- N-(4-methyl-5-(4-((substituted phenylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)benzamide
- N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological properties .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-33-21-8-4-7-19(15-21)24-27-28-25(34-24)26-23(30)18-9-11-22(12-10-18)35(31,32)29-14-13-17-5-2-3-6-20(17)16-29/h2-12,15H,13-14,16H2,1H3,(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTQWTFCSUXNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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